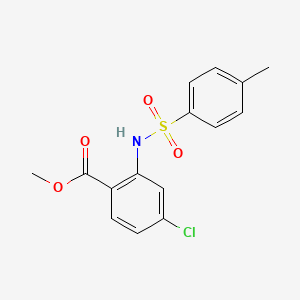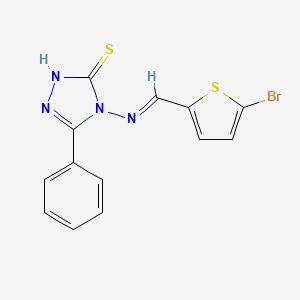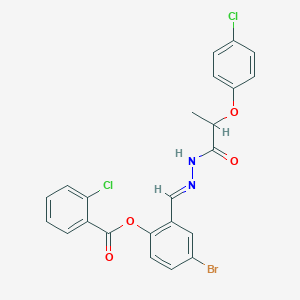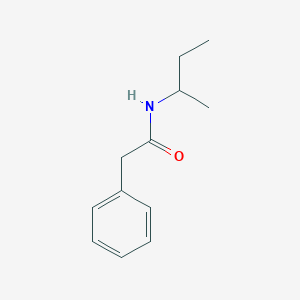![molecular formula C10H14N2O B15082850 N-[(Dimethylamino)methyl]benzamide CAS No. 59917-58-7](/img/structure/B15082850.png)
N-[(Dimethylamino)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Dimethylamino)methyl]benzamide is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a dimethylaminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(Dimethylamino)methyl]benzamide can be synthesized through the reaction of benzamide with formaldehyde and dimethylamine. The reaction typically involves the following steps:
Formation of the intermediate: Benzamide reacts with formaldehyde in the presence of an acid catalyst to form an intermediate.
Substitution reaction: The intermediate then reacts with dimethylamine to form this compound.
The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk mixing: Large quantities of benzamide, formaldehyde, and dimethylamine are mixed in industrial reactors.
Controlled reaction conditions: The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Purification: The product is purified using techniques such as distillation and crystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Dimethylamino)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(Dimethylamino)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[(Dimethylamino)methyl]benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but lacks the methyl group on the nitrogen.
N-Methylbenzamide: Contains only one methyl group on the nitrogen.
N,N-Diethylbenzamide: Contains ethyl groups instead of methyl groups
Uniqueness
N-[(Dimethylamino)methyl]benzamide is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and binding affinity, making it a valuable compound in various applications .
Propiedades
Número CAS |
59917-58-7 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-[(dimethylamino)methyl]benzamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
Clave InChI |
VEROGXNNWXHGRF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CNC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15082769.png)
![11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082774.png)




![(5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082807.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15082809.png)
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15082816.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-bromobenzohydrazide](/img/structure/B15082824.png)
![N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15082834.png)
![Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)


